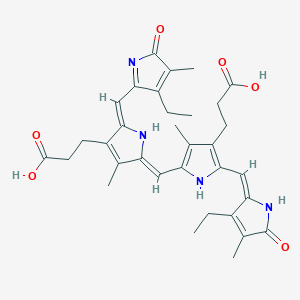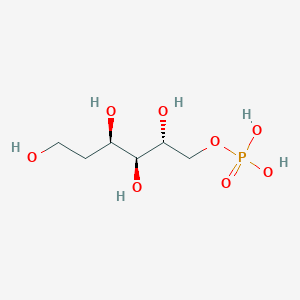
2-Deoxy-glucitol-6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-glucitol-6-phosphate is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom, and the sixth carbon is phosphorylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deoxy-glucitol-6-phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction involves the following steps:
- Dissolve 2-deoxy-D-glucose 6-phosphate in an appropriate solvent.
- Add sodium borohydride to the solution.
- Allow the reaction to proceed under controlled conditions.
- Purify the product using ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions and purification techniques. The process may be optimized for higher yield and purity through advanced techniques such as continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-glucitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of fully reduced sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Scientific Research Applications
2-Deoxy-glucitol-6-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Medicine: Research has explored its use in cancer therapy, where it acts as a glycolytic inhibitor, disrupting cancer cell metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mechanism of Action
2-Deoxy-glucitol-6-phosphate exerts its effects by mimicking glucose and interfering with glycolysis. It is phosphorylated by hexokinase to form this compound, which accumulates intracellularly. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a disruption of glycolysis and inducing cell death. This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
2-Deoxy-2-amino-glucitol-6-phosphate: This compound has an amino group at the second carbon instead of a hydrogen atom.
2-Deoxy-D-glucose-6-phosphate: Similar to 2-deoxy-glucitol-6-phosphate but with a hydroxyl group at the second carbon.
Uniqueness: this compound is unique due to its specific structural modifications, which allow it to act as a potent glycolytic inhibitor. Its ability to disrupt glycolysis makes it a valuable compound in cancer research and therapy. Additionally, its structural similarity to glucose enables it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C6H15O8P |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
InChI Key |
KLPBNGZTTQNYHR-PBXRRBTRSA-N |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
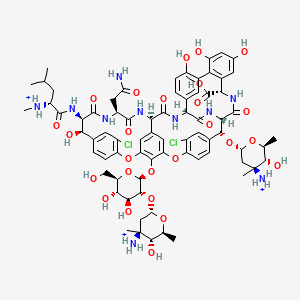
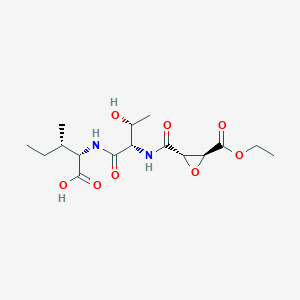
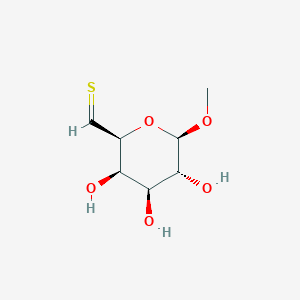


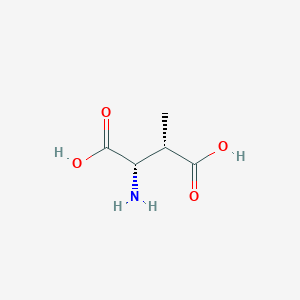
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
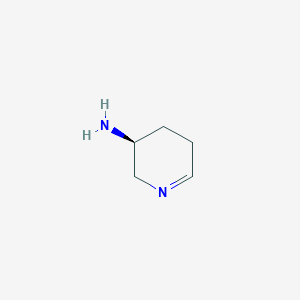
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
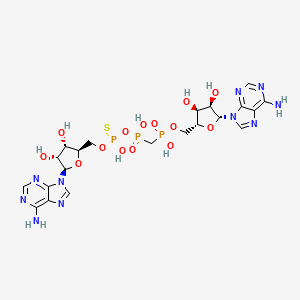
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
